molecular formula C6H10Cl2N4 B8038284 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl

4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl

Cat. No.: B8038284
M. Wt: 209.07 g/mol
InChI Key: LUUSGAVSODPDEQ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N4. It is a derivative of pyrrolopyrimidine and is known for its applications in various scientific research fields, particularly in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted pyrrolopyrimidines .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride is unique due to its specific inhibitory activity against ATR kinase, making it a promising candidate for targeted cancer therapy. Its structural features allow for selective binding to the ATR kinase, distinguishing it from other similar compounds .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-6-4-1-8-2-5(4)9-3-10-6;;/h3,8H,1-2H2,(H2,7,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSGAVSODPDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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